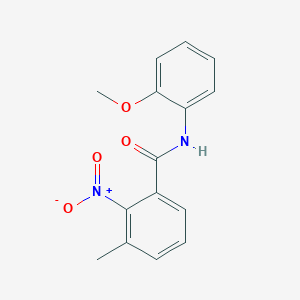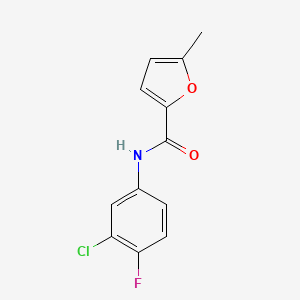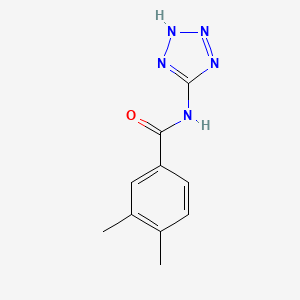![molecular formula C17H14O4 B5744904 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid](/img/structure/B5744904.png)
5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid, also known as MNA, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. MNA belongs to the class of furoic acid derivatives, which are known to have diverse biological activities.
作用機序
The exact mechanism of action of 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid is not fully understood, but it is believed to involve the modulation of various cellular and molecular pathways. 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid has been shown to inhibit the activation of NF-κB signaling pathway, which is a key regulator of inflammation. NF-κB regulates the expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules. 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. Moreover, 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid has been shown to activate AMPK signaling pathway, which is a key regulator of glucose and lipid metabolism.
Biochemical and Physiological Effects:
5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid has been shown to have diverse biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway. 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Moreover, 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. In addition, 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid has been shown to protect against oxidative stress and neuroinflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications in various diseases. Moreover, 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid has been shown to have low toxicity and good bioavailability. However, there are also some limitations for lab experiments with 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid. It is a relatively new compound, and its mechanism of action is not fully understood. Moreover, there is limited information available on the pharmacokinetics and pharmacodynamics of 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid.
将来の方向性
There are several future directions for research on 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid. First, more studies are needed to elucidate the exact mechanism of action of 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid. Second, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid. Third, more studies are needed to investigate the potential therapeutic applications of 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid in various diseases. Fourth, more studies are needed to investigate the safety and toxicity of 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid. Fifth, more studies are needed to investigate the potential synergy of 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid with other drugs or compounds. Overall, 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid has great potential as a therapeutic agent, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid has been studied in vitro and in vivo for its effects on various cellular and molecular pathways. The exact mechanism of action of 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid is not fully understood, but it is believed to involve the modulation of various cellular and molecular pathways. 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid has several advantages for lab experiments, but there are also some limitations. There are several future directions for research on 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid, and further research is needed to fully explore its potential.
合成法
5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 5-methyl-2-furoic acid with 1-naphthol in the presence of a catalyst to form the intermediate product, which is then further reacted with formaldehyde to produce 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学的研究の応用
5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid has been studied in vitro and in vivo for its effects on various cellular and molecular pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway. 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Moreover, 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. In addition, 5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid has been shown to protect against oxidative stress and neuroinflammation in animal models of neurodegenerative diseases.
特性
IUPAC Name |
5-methyl-4-(naphthalen-1-yloxymethyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-11-13(9-16(21-11)17(18)19)10-20-15-8-4-6-12-5-2-3-7-14(12)15/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMNJOFFLMGSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)COC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5744829.png)

![1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-2-(2-furyl)-4-imidazolidinone](/img/structure/B5744845.png)
![methyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5744861.png)
![ethyl 4-[(4-isopropylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5744878.png)



![5-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-methylbenzamide](/img/structure/B5744897.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B5744908.png)
![2-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5744914.png)

![N'-[2-(4-chloro-2-methylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5744928.png)